REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([S:7][CH2:8][N:9]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:11])([O:5][CH3:6])=[S:4].[CH:20]1([O:51]P(O)(O)=O)[CH:25]([O:26][P:27]([OH:30])([OH:29])=[O:28])[CH:24]([O:31]P(O)(O)=O)[CH:23]([O:36]P(O)(O)=O)[CH:22]([O:41]P(O)(O)=O)[CH:21]1[O:46]P(O)(O)=O>>[CH3:6][O:5][P:3]([S:7][CH2:8][N:9]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:10]1=[O:11])([O:2][CH3:1])=[S:4].[C@@H:25]1([OH:26])[C@@H:24]([OH:31])[C@H:23]([OH:36])[C@@H:22]([OH:41])[C@@H:21]([OH:46])[C@H:20]1[OH:51].[P:27]([O-:30])([O-:29])([O-:28])=[O:26]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O
|
Name
|
polypeptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypeptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypeptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amino acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polypeptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O
|
Name
|
polypeptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |